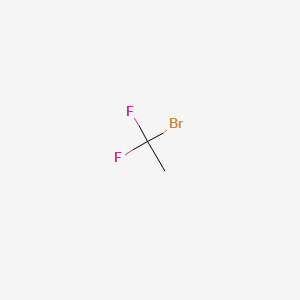
1-Bromo-1,1-difluoroethane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-1,1-difluoroethane is an organobromine compound with the molecular formula C₂H₃BrF₂. It is a colorless liquid at room temperature and is primarily used in organic synthesis and various industrial applications. The compound is known for its reactivity due to the presence of both bromine and fluorine atoms, which makes it a valuable intermediate in chemical reactions .
Preparation Methods
1-Bromo-1,1-difluoroethane can be synthesized through several methods. One common synthetic route involves the bromination of 1,1-difluoroethane. This reaction typically occurs in the vapor phase at elevated temperatures ranging from 350°C to 500°C. The reaction products are then cooled to below 40°C to remove hydrogen bromide and isolate the desired compound . Industrial production methods often involve similar processes but on a larger scale, ensuring high purity and yield.
Chemical Reactions Analysis
1-Bromo-1,1-difluoroethane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Elimination Reactions: Under certain conditions, the compound can undergo elimination to form difluoroethylene derivatives.
Addition Reactions: The compound can participate in addition reactions with halogens or hydrogen halides to form more complex molecules.
Common reagents used in these reactions include sodium methoxide, hydrogen fluoride, and various halogens. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Bromo-1,1-difluoroethane has several scientific research applications:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Pharmaceutical Research: The compound is studied for its potential use in drug development, particularly in the synthesis of fluorinated pharmaceuticals.
Material Science: It is used in the development of new materials with unique properties due to the presence of fluorine atoms.
Environmental Studies: The compound is also studied for its environmental impact and behavior in various ecosystems.
Mechanism of Action
The mechanism of action of 1-Bromo-1,1-difluoroethane involves its reactivity due to the presence of both bromine and fluorine atoms. The bromine atom is highly reactive and can easily participate in substitution and elimination reactions. The fluorine atoms, on the other hand, provide stability to the molecule and influence its reactivity by inductive effects. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparison with Similar Compounds
1-Bromo-1,1-difluoroethane can be compared with other similar compounds such as:
1-Bromo-1-fluoroethane: This compound has only one fluorine atom, making it less reactive in certain substitution reactions.
1,1-Difluoroethane: Lacks the bromine atom, making it less versatile in organic synthesis.
1-Bromo-2,2-difluoroethane: Has a different substitution pattern, leading to different reactivity and applications.
The uniqueness of this compound lies in its combination of bromine and fluorine atoms, which provides a balance of reactivity and stability, making it a valuable compound in various chemical processes.
Properties
CAS No. |
420-47-3 |
|---|---|
Molecular Formula |
C2H3F2I |
Molecular Weight |
191.95 g/mol |
IUPAC Name |
1,1-difluoro-1-iodoethane |
InChI |
InChI=1S/C2H3F2I/c1-2(3,4)5/h1H3 |
InChI Key |
LBRHUMBEGYYRBE-UHFFFAOYSA-N |
SMILES |
CC(F)(F)Br |
Canonical SMILES |
CC(F)(F)I |
Key on ui other cas no. |
420-47-3 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![2-[(2-Hydroxyethyl)(methyl)amino]-1,1-diphenylethanol](/img/new.no-structure.jpg)







